molecular formula C12H14O4 B2599092 (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid CAS No. 2248185-27-3

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

Cat. No.: B2599092
CAS No.: 2248185-27-3
M. Wt: 222.24
InChI Key: OAKUYUGHGZBKTC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is an organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid typically involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions . This reaction forms the benzodioxin ring system, which is then further functionalized to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput mechanochemistry, which allows for the parallel synthesis of benzoxazine derivatives . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzodioxin ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is unique due to its specific combination of the benzodioxin ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUYUGHGZBKTC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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